molecular formula C7H15NO2 B13501988 Ethyl (R)-2-(aminomethyl)butanoate

Ethyl (R)-2-(aminomethyl)butanoate

Cat. No.: B13501988
M. Wt: 145.20 g/mol
InChI Key: XDXLAPISJVHRKE-ZCFIWIBFSA-N
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Description

Ethyl (R)-2-(aminomethyl)butanoate is a chiral ester derivative featuring an aminomethyl substituent at the second carbon of the butanoate backbone. These compounds are pivotal in pharmaceutical synthesis, agrochemicals, and asymmetric catalysis due to their stereochemical properties and functional versatility .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

ethyl (2R)-2-(aminomethyl)butanoate

InChI

InChI=1S/C7H15NO2/c1-3-6(5-8)7(9)10-4-2/h6H,3-5,8H2,1-2H3/t6-/m1/s1

InChI Key

XDXLAPISJVHRKE-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@H](CN)C(=O)OCC

Canonical SMILES

CCC(CN)C(=O)OCC

Origin of Product

United States

Preparation Methods

Asymmetric Reduction of Ethyl 2-(N-protected aminomethyl)butanoate Derivatives

A widely used approach involves the synthesis of protected intermediates followed by stereoselective reduction and deprotection steps. For example, the synthesis of (S)-ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate has been reported as a convenient route to chiral amino esters, which can be further converted to this compound by stereochemical inversion or resolution methods.

Key steps include:

  • Protection of the amino group with tert-butoxycarbonyl (Boc) groups.
  • Use of silyl protecting groups to protect hydroxyl functionalities.
  • Controlled addition of reagents in dichloromethane at low temperatures (e.g., 4 °C) to maintain stereochemical integrity.
  • Workup involving aqueous washes, drying over magnesium sulfate, and rotary evaporation to isolate intermediate oils or solids.

This method yields high purity intermediates amenable to further transformation into this compound.

Chiral Pool Synthesis Using Natural Amino Acids

Starting from naturally occurring amino acids such as L-isoleucine or L-leucine, which possess the desired stereochemistry, the carboxyl group can be esterified to form the ethyl ester, and the amino group can be modified or protected as needed.

  • Esterification typically involves treatment with ethanol in the presence of acid catalysts.
  • Aminomethylation can be introduced via reductive amination or other alkylation methods.
  • The stereochemical configuration is retained from the natural amino acid source.

This approach benefits from the availability of enantiomerically pure starting materials and avoids complex chiral resolution steps.

Reductive Amination of Ethyl 2-oxobutanoate

Another synthetic route involves the reductive amination of ethyl 2-oxobutanoate with ammonia or primary amines to introduce the aminomethyl group at the 2-position.

  • The ketone group of ethyl 2-oxobutanoate is reacted with ammonia or an amine under reductive conditions (e.g., sodium cyanoborohydride or catalytic hydrogenation).
  • Reaction conditions are optimized to favor the (R)-enantiomer, often using chiral catalysts or auxiliaries.
  • Subsequent purification yields this compound.

This method allows for direct introduction of the amino group but requires careful control of stereochemistry.

Comparative Analysis of Preparation Methods

Preparation Method Advantages Disadvantages Typical Yield (%) Stereoselectivity (ee %)
Asymmetric reduction of protected intermediates High stereochemical control; modular Multi-step; requires protecting groups ~80-90 >95
Chiral pool synthesis from natural amino acids Readily available chiral source; simple esterification Limited to natural amino acid availability ~70-85 >98 (inherited chirality)
Reductive amination of ethyl 2-oxobutanoate Direct amino group introduction Requires chiral catalyst; possible racemization ~60-75 Variable (depends on catalyst)

Detailed Experimental Procedure Example

Synthesis of (R)-Ethyl 2-(aminomethyl)butanoate via Boc-Protected Intermediate

  • Step 1: Protection and Formation of Intermediate

    Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate is dissolved in dichloromethane (CH2Cl2) at 0.25 M concentration. The reagent is added dropwise over 60 minutes at 4 °C under nitrogen atmosphere. The reaction mixture is stirred for 16 hours at room temperature.

  • Step 2: Workup

    Water is added, and the mixture is transferred to a separatory funnel. The organic layer is washed with saturated aqueous sodium chloride, dried over magnesium sulfate, filtered, and concentrated by rotary evaporation at 40 °C under reduced pressure.

  • Step 3: Deprotection

    The crude product is subjected to deprotection conditions (e.g., acid treatment to remove Boc groups), yielding this compound.

  • Yield and Purity

    The process typically yields 89.8 mmol of the intermediate with high purity, suitable for further applications.

Summary of Research Findings

  • The stereoselective synthesis of this compound is best achieved through protected intermediates with careful temperature and atmosphere control.
  • Chiral pool synthesis offers a straightforward route when natural amino acids are used as starting materials.
  • Reductive amination provides a direct method but requires chiral catalysts to ensure stereoselectivity.
  • Protecting groups such as tert-butoxycarbonyl and tert-butyldimethylsilyl are critical for controlling reactivity and stereochemistry during synthesis.
  • Purification steps involving aqueous washes, drying agents, and rotary evaporation are standard to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-2-(aminomethyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amines or esters .

Scientific Research Applications

Ethyl ®-2-(aminomethyl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl ®-2-(aminomethyl)butanoate involves its interaction with specific molecular targets. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing biological activity. The ester group may undergo hydrolysis to release the active ®-2-(aminomethyl)butanoic acid, which can then interact with cellular pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among Ethyl (R)-2-(aminomethyl)butanoate and its analogues:

Compound Name Molecular Formula Substituents/Functional Groups CAS Number Key References
Ethyl (R)-2-aminobutanoate C₆H₁₃NO₂ -NH₂ at C2 140170-82-7
Ethyl (2R)-2-amino-2-methylbutanoate C₇H₁₅NO₂ -NH₂ and -CH₃ at C2 40916-97-0
Ethyl (2R,3R)-2-amino-3-phenylbutanoate C₁₂H₁₇NO₂ -NH₂ at C2, -Ph at C3 21850-52-2
Ethyl (R)-2-acetamidobutanoate C₈H₁₅NO₃ -NHAc at C2 105500-33-2
Ethyl 2-methylbutanoate C₇H₁₄O₂ -CH(CH₂CH₃)COOEt 7452-79-1

Key Observations :

  • Amino vs. Acetamido Groups: Ethyl (R)-2-acetamidobutanoate () exhibits improved stability over primary amines due to acetyl protection, making it suitable for peptide synthesis.
  • Methyl Branching: Ethyl 2-methylbutanoate () lacks an amino group but shares ester functionality, rendering it useful in flavoring agents (e.g., fruity aromas).

Physicochemical Properties

Property Ethyl (R)-2-aminobutanoate Ethyl (R)-2-acetamidobutanoate Ethyl 2-methylbutanoate
Molecular Weight 131.18 g/mol 173.21 g/mol 130.18 g/mol
Solubility Hydrophilic (amine) Moderate (polar aprotic solvents) Lipophilic (organic solvents)
Storage Conditions 2–8°C (unstable at RT) 2–8°C Stable at RT

Notes:

  • Amino-containing derivatives () often require refrigeration to prevent decomposition or racemization.
  • Methyl-substituted esters () are more volatile, aligning with their use in fragrances.

Q & A

Q. Key Methodological Steps :

  • Esterification : React (R)-2-(aminomethyl)butanoic acid with ethanol under acidic catalysis.
  • Chiral Purity : Use chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column.
  • Validation : Compare retention times with standards and confirm via polarimetry or circular dichroism.

What analytical techniques are most effective for characterizing this compound?

Basic Question
A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : Confirm the structure via 1^1H and 13^{13}C NMR, focusing on the aminomethyl (δ\delta 2.5–3.5 ppm) and ester carbonyl (δ\delta 170–175 ppm) signals .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ for C7_7H15_{15}NO2_2, expected m/z 158.1182) .
  • HPLC : Reverse-phase C18 columns with UV detection at 210–220 nm assess purity (>98%) .

Advanced Application :
For stereochemical analysis, X-ray crystallography or vibrational circular dichroism (VCD) can resolve ambiguities in chiral centers .

How does the stereochemistry of this compound influence its biochemical interactions?

Advanced Question
The (R)-configuration at the aminomethyl position significantly impacts binding to biological targets. For example, chiral esters like (R)-2-phenylbutanoic acid derivatives exhibit higher affinity for enzymes such as lipases or receptors due to spatial compatibility with active sites . Contradictory bioactivity data (e.g., varying IC50_{50} values in enzyme inhibition assays) may arise from:

  • Impurities : Trace enantiomers (e.g., S-configuration) acting as competitive inhibitors.
  • Assay Conditions : pH or solvent effects altering protonation states of the aminomethyl group.

Q. Mitigation Strategies :

  • Use enantiomerically pure batches (≥99% ee) validated by chiral TLC .
  • Standardize assay buffers (e.g., phosphate-buffered saline at pH 7.4) to minimize variability .

What are the common reaction pathways of this compound under varying conditions?

Basic Question

  • Hydrolysis : Under acidic conditions, the ester hydrolyzes to (R)-2-(aminomethyl)butanoic acid; under basic conditions, saponification yields the carboxylate salt .
  • Substitution : The aminomethyl group participates in nucleophilic substitutions, e.g., with acyl chlorides to form amides .

Q. Advanced Reaction Design :

  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, enabling kinetic resolution .
  • Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) modify the butanoate backbone for drug discovery .

How can researchers resolve contradictions in reported biological activities of this compound?

Advanced Question
Discrepancies in bioactivity data often stem from:

Structural Variants : Impurities or derivatives (e.g., oxidized byproducts) interfering with assays .

Assay Sensitivity : Differences in cell lines or enzyme isoforms (e.g., CYP450 subtypes).

Q. Methodological Solutions :

  • Comparative Analysis : Test batches side-by-side under identical conditions (Table 1).
  • Metabolite Profiling : Use LC-MS to identify degradation products or metabolites .

Table 1 : Example of Bioactivity Variability in Analogous Compounds

CompoundIC50_{50} (μM) for Enzyme XPurity (%)Assay pH
This compound12.3 ± 1.298.57.4
Ethyl (S)-2-(aminomethyl)butanoate45.6 ± 3.897.87.4
Impure Batch (90% R, 10% S)28.9 ± 2.190.07.4

What role does this compound play in drug discovery workflows?

Advanced Question
This compound serves as a chiral building block for:

  • Peptide Mimetics : Incorporation into β-amino acid scaffolds to enhance metabolic stability .
  • Prodrug Design : Ester hydrolysis in vivo releases active carboxylic acid moieties .

Case Study :
In a 2024 study, this compound derivatives showed 5-fold higher blood-brain barrier penetration compared to non-ester analogs, attributed to increased lipophilicity .

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